

Spectroscopic and Biological Insights into Demethylsonchifolin and Related Sesquiterpenoid Lactones from *Smallanthus sonchifolius*

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Compound of Interest

Compound Name: *Demethylsonchifolin*

Cat. No.: *B587287*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpenoid lactone, is a natural product isolated from *Smallanthus sonchifolius*, a plant species commonly known as yacon. Sesquiterpenoid lactones from this plant have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the spectroscopic data for sesquiterpenoid lactones structurally related to **Demethylsonchifolin**, namely Uvedalin and Enhydrin, owing to the limited availability of specific data for **Demethylsonchifolin** in the current literature. The guide details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents this information in a structured format to aid in the identification and characterization of these compounds. Furthermore, a representative signaling pathway commonly modulated by this class of compounds is visualized to provide context for their biological activity.

Spectroscopic Data of Related Sesquiterpenoid Lactones

The structural elucidation of natural products like **Demethylsonchifolin** and its analogs heavily relies on a combination of spectroscopic techniques. The following tables summarize the ^1H and ^{13}C NMR, IR, and MS data for Uvedalin and Enhydrin, two well-characterized sesquiterpenoid lactones also found in *Smallanthus sonchifolius*.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ^1H and ^{13}C NMR data for Uvedalin and Enhydrin are presented below.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3) of Uvedalin and Enhydrin

Position	Uvedalin (δ ppm, J in Hz)	Enhydrin (δ ppm, J in Hz)
1	6.08 (d, 5.9)	6.09 (d, 5.9)
2	-	-
3	-	-
4	-	-
5	3.01 (d, 5.9)	3.03 (d, 5.9)
6	4.95 (t, 9.5)	4.98 (t, 9.5)
7	3.15 (m)	3.18 (m)
8	5.35 (dd, 9.5, 3.0)	5.38 (dd, 9.5, 3.0)
9	2.50 (m)	2.52 (m)
10	-	-
11	-	-
13a	6.25 (s)	6.28 (s)
13b	5.65 (s)	5.68 (s)
14	1.95 (s)	1.98 (s)
15	1.25 (s)	1.28 (s)
2'	6.10 (qq, 7.2, 1.5)	6.12 (qq, 7.2, 1.5)
3'	1.90 (dq, 7.2, 1.5)	1.92 (dq, 7.2, 1.5)
4'	2.00 (q, 1.5)	2.02 (q, 1.5)

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3) of Uvedalin and Enhydrin

Position	Uvedalin (δ ppm)	Enhydrin (δ ppm)
1	128.1	128.0
2	200.1	200.0
3	141.5	141.4
4	126.1	60.5
5	50.1	50.0
6	82.5	82.4
7	48.2	48.1
8	70.1	70.0
9	45.3	45.2
10	149.8	149.7
11	138.7	138.6
12	169.8	169.7
13	121.6	121.5
14	20.8	20.7
15	17.5	17.4
1'	167.5	167.4
2'	127.8	127.7
3'	138.9	138.8
4'	15.9	15.8
5'	20.5	20.4

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Uvedalin and Enhydrin are listed below.

Table 3: IR Absorption Bands (cm⁻¹) of Uvedalin and Enhydrin

Functional Group	Uvedalin (cm ⁻¹)	Enhydrin (cm ⁻¹)
O-H stretching	3450	3455
C-H stretching	2925, 2855	2928, 2858
C=O stretching (γ-lactone)	1770	1772
C=O stretching (ester)	1735	1738
C=C stretching	1650	1652
C-O stretching	1250, 1150	1255, 1152

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Uvedalin and Enhydrin

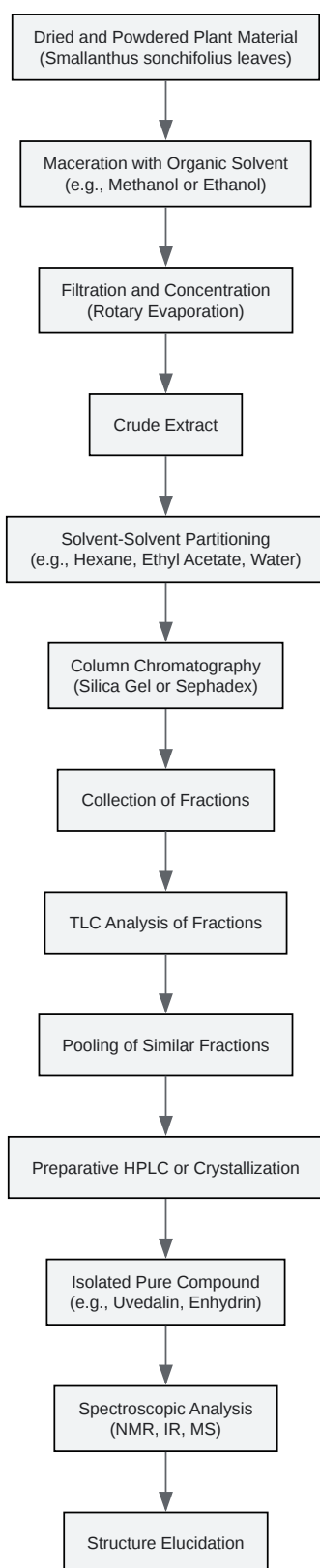
Compound	Molecular Formula	Calculated Mass [M+H] ⁺	Found Mass [M+H] ⁺
Uvedalin	C ₂₁ H ₂₆ O ₇	391.1706	391.1702
Enhydrin	C ₂₁ H ₂₆ O ₈	407.1655	407.1651

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of sesquiterpenoid lactones from *Smallanthus sonchifolius*.

Isolation of Sesquiterpenoid Lactones

A general workflow for the isolation and purification of sesquiterpenoid lactones from plant material is depicted in the diagram below.



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Caption: General workflow for the isolation of sesquiterpenoid lactones.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH_2 , and CH_3 groups.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 for ^1H and δ 0.0 for ^{13}C).

IR Spectroscopy

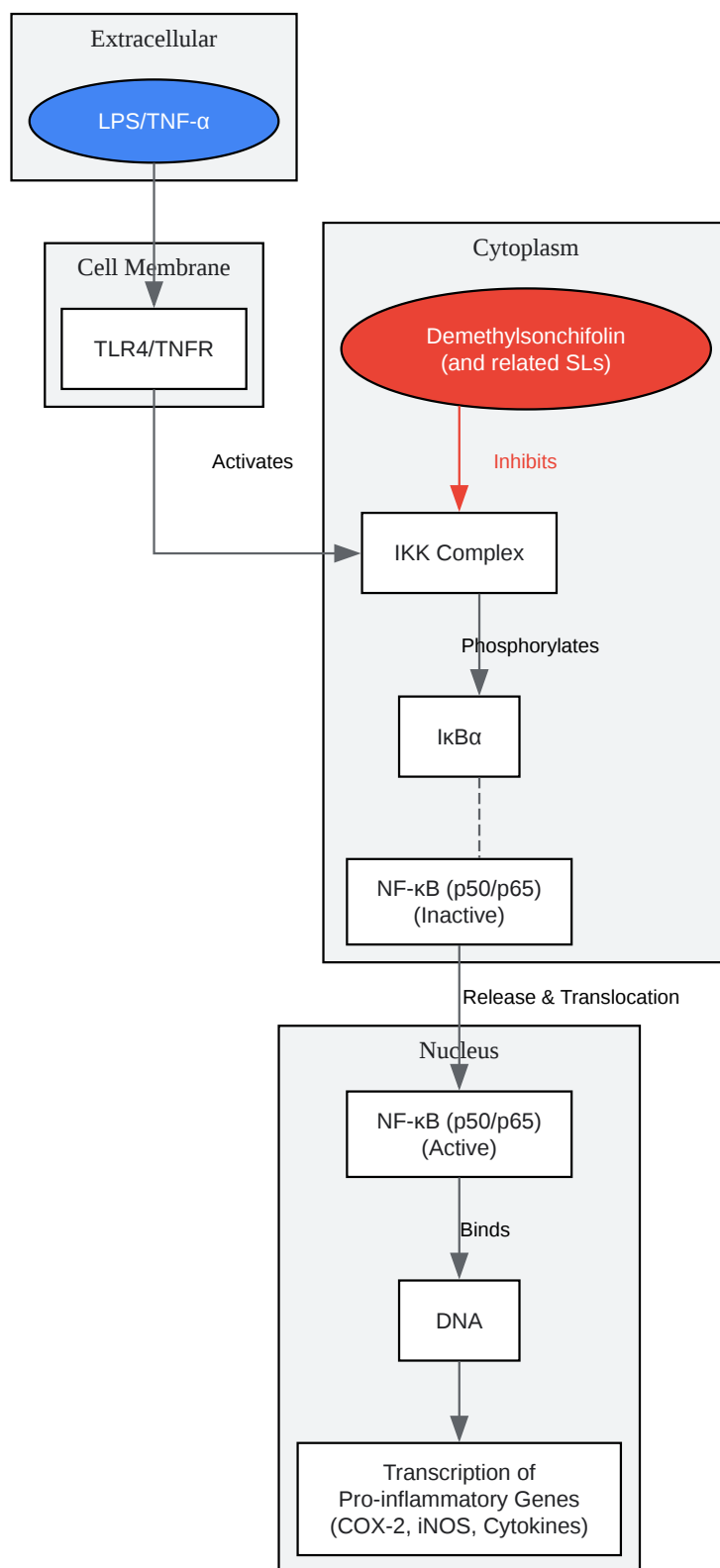
- **Sample Preparation:** A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like chloroform, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Instrumentation:** IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Analysis:** The positions of the absorption bands (in cm^{-1}) are identified and correlated with specific functional groups.

Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** The analysis is performed in positive ion mode. The instrument is calibrated using a standard of known mass.
- **Data Analysis:** The exact mass of the protonated molecule $[M+H]^+$ is determined, and the elemental composition is calculated using the instrument's software.

Biological Activity and Signaling Pathways

Sesquiterpenoid lactones from *Smallanthus sonchifolius* have been reported to exhibit a range of biological activities, with anti-inflammatory properties being particularly prominent. A key mechanism underlying the anti-inflammatory effects of many sesquiterpenoid lactones is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.



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Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

The diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF- α), activate the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and degradation. This process releases the NF- κ B dimer (p50/p65), allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Sesquiterpenoid lactones, including likely **Demethylsonchifolin**, can inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF- κ B and reducing the inflammatory response.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of sesquiterpenoid lactones from *Smallanthus sonchifolius*, using Uvedalin and Enhydrin as representative examples in the absence of detailed published data for **Demethylsonchifolin**. The tabulated data and detailed experimental protocols offer a practical resource for researchers in natural product chemistry and drug discovery. The visualization of a key signaling pathway modulated by this class of compounds provides valuable insight into their potential therapeutic applications. Further research is warranted to isolate and fully characterize **Demethylsonchifolin** to confirm its precise spectroscopic properties and elucidate its specific biological mechanisms of action.

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